Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester
Description
The compound Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester (hereafter referred to as the target compound) is a tert-butyl carbamate derivative featuring a substituted pyridine ring. Its structure includes a 5-bromo substituent on a partially saturated pyridine moiety (1,2-dihydro-1-methyl-2-oxo-4-pyridinyl), which is linked to a methylene carbamate group. This compound is likely a synthetic intermediate in pharmaceutical or agrochemical research, given the prevalence of tert-butyl carbamates as protecting groups in organic synthesis .
Properties
Molecular Formula |
C12H17BrN2O3 |
|---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
tert-butyl N-[(5-bromo-1-methyl-2-oxopyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)14-6-8-5-10(16)15(4)7-9(8)13/h5,7H,6H2,1-4H3,(H,14,17) |
InChI Key |
XUNLOSRFFLWQCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=O)N(C=C1Br)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Boc Protection
- Reagents : Di-tert-butyl dicarbonate (Boc₂O), pyridine, 2-amino-5-bromopyridine derivative.
- Conditions : Room temperature, 16–22 hours.
- Procedure :
- Suspend the amine substrate (e.g., 2-amino-5-bromothiazole or pyridine derivative) in pyridine.
- Add Boc₂O slowly, stirring overnight.
- Extract with ethyl acetate, wash with aqueous HCl, and purify via silica gel chromatography.
- Yield : 40–63%.
Step 2: Bromination
- Reagents : N-bromosuccinimide (NBS), dichloromethane (DCM), triethylamine.
- Conditions : Room temperature, 1–16 hours.
- Procedure :
| Parameter | Value | Source |
|---|---|---|
| Boc Protection Yield | 40–63% | |
| Bromination Yield | Not explicitly reported | |
| Purification | Silica gel chromatography |
Method 2: Palladium-Catalyzed Carbonylation
Key Steps
- Carbonylation of a haloaniline precursor using CO and water.
- Formation of the carbamate ester via reaction with methyl or ethyl chloroformate.
Conditions
Advantages
- Efficiency : Avoids acetyl group protection/deprotection steps.
- Yield : Up to 15–31% for related intermediates.
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 0.1–0.5 mol% Pd | |
| Base | K₂CO₃ (1–2 eq) | |
| Reaction Pressure | 8–15 bar |
Method 3: Coupling with Brominated Pyridine Derivatives
Step 1: Bromination of Pyridine Core
Step 2: Formation of Carbamate Ester
- Reagents : tert-Butyl chloroformate, DMAP, pyridine.
- Conditions : 0°C to room temperature, 1–2 hours.
| Parameter | Value | Source |
|---|---|---|
| Bromination Agent | Br₂ or NBS | |
| Carbamate Formation | 0–25°C, 1–2 hours |
Method 4: Suzuki-Miyaura Coupling
Key Steps
- Cross-coupling of a brominated pyridine with a boronic acid.
- Post-coupling functionalization to introduce the carbamate group.
Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Solvent System | Dioxane/water | |
| Reaction Time | 8–16 hours |
Purification and Characterization
- Column Chromatography : Silica gel, ethyl acetate/hexane gradients.
- NMR Spectroscopy : Confirm δ 1.60 (s, 9H, tert-butyl), δ 7.27 (s, pyridine proton).
- Mass Spectrometry : M+H⁺ at 225.12.
Critical Challenges and Optimizations
- Bromine Positioning : Electrophilic substitution requires precise control to avoid over-bromination.
- Catalyst Efficiency : Lower palladium loadings (0.1–0.5 mol%) improve cost-effectiveness.
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates.
Comparative Analysis of Methods
| Method | Yield Range | Key Reagents | Advantages |
|---|---|---|---|
| Boc Protection & Bromination | 40–63% | Boc₂O, NBS | High functional group tolerance |
| Palladium-Catalyzed Carbonylation | 15–31% | PdCl₂(PPh₃)₂, CO | Shorter synthetic route |
| Suzuki Coupling | 68% (reported for intermediates) | Pd(PPh₃)₄, boronic acids | Scalable for aryl substitution |
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:
Oxidation: The brominated pyridine ring can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a de-brominated product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired products are obtained .
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated pyridine ring is believed to play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Brominated Heterocycles
Key Observations :
- The target compound shares brominated heterocycles with the above analogues but differs in core ring systems (pyridine vs. thiophene or triazolopyrazine). Bromine’s electron-withdrawing effects may enhance electrophilic substitution or stabilize intermediates in cross-coupling reactions .
Pyridine-Based Carbamates
Key Observations :
- The target compound and both feature pyridine rings but differ in substituents (bromo vs. cyano). Cyano groups increase electrophilicity, whereas bromine may direct regioselectivity in further reactions.
- The pyridazine derivative includes a fluorobenzoyl group, which adds aromatic bulk and could influence binding affinity in bioactive molecules.
Functional Group Variations
Key Observations :
- The benzyl ester in offers different deprotection kinetics compared to the tert-butyl group in the target compound. Tert-butyl carbamates are typically cleaved under strong acidic conditions (e.g., HCl in dioxane), whereas benzyl esters require hydrogenolysis .
- The epoxide-containing analogue introduces reactivity for nucleophilic ring-opening, absent in the target compound.
Biological Activity
Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. The compound Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester is a notable example, with potential applications in treating various diseases.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula : C14H18BrN3O3
- Molecular Weight : 354.21 g/mol
The compound features a pyridine ring substituted with a bromine atom and an ester functional group, which may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in anticancer and antimicrobial contexts.
Anticancer Activity
Studies have shown that derivatives of pyridine compounds can exert significant cytotoxic effects on cancer cell lines. For instance, a recent study characterized several pyridine derivatives, revealing that certain substitutions enhance anticancer activity against A549 lung adenocarcinoma cells.
- Mechanism of Action : The mechanism often involves inducing apoptosis in cancer cells while sparing normal cells. Compounds with specific structural features demonstrated enhanced activity by reducing cell viability significantly compared to controls.
| Compound | Cell Line | Viability (%) | Comments |
|---|---|---|---|
| Carbamic acid derivative | A549 | 61 | Significant reduction in cell viability |
| Control (Cisplatin) | A549 | 78 | Standard treatment for comparison |
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for its antimicrobial efficacy against multidrug-resistant strains of bacteria. The results indicated that certain derivatives could inhibit the growth of resistant strains of Staphylococcus aureus.
- Testing Methodology : Antimicrobial activity was assessed using standard broth microdilution methods to determine minimum inhibitory concentrations (MICs).
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Low |
Case Studies
Several case studies have highlighted the effectiveness of carbamic acid derivatives in clinical settings:
- Case Study on Lung Cancer Treatment : A clinical trial involving pyridine derivatives demonstrated improved outcomes in patients with advanced lung cancer when combined with traditional therapies.
- Antimicrobial Resistance : A study focused on the use of these compounds against resistant bacterial strains showed promising results, suggesting a potential new avenue for treating infections caused by multidrug-resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
